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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 90533-23-6

Cat. No.: B1582292

Get Quote

Technical Monograph: 4-(3-Chlorophenyl)thiazol-
2-amine
Biological Profile, Synthesis, and Therapeutic
Potential[1][2]
Executive Summary
The compound 4-(3-Chlorophenyl)thiazol-2-amine represents a privileged scaffold in

medicinal chemistry, belonging to the class of 2-aminothiazoles.[1] This heterocyclic system

serves as a critical pharmacophore in the development of inhibitors for diverse biological

targets, including cyclin-dependent kinases (CDKs), acetylcholinesterase (AChE), and

microbial enzymes.

Unlike its para-substituted counterparts, the meta-chloro substitution pattern offers unique

steric and electronic properties that influence ligand-protein binding kinetics and metabolic

stability. This guide provides an in-depth technical analysis of its synthesis, biological

mechanisms, and experimental validation protocols.
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Chemical Constitution & Physicochemical Profile[1][2]
[4][5][6][7][8][9][10]
The core structure consists of a thiazole ring fused with a primary amine at the C2 position and

a 3-chlorophenyl group at the C4 position. The meta-chlorine atom increases lipophilicity

(LogP) and provides a metabolic blockade against ring oxidation, while avoiding the symmetry-

related crystal packing issues often seen in para-substituted analogs.

Property Value (Predicted) Significance

Molecular Formula C₉H₇ClN₂S Core stoichiometry

Molecular Weight 210.68 g/mol
Fragment-based drug design

compliant

LogP ~2.3 - 2.8

Optimal for membrane

permeability (Lipinski Rule of

5)

TPSA ~41 Å²
High blood-brain barrier (BBB)

penetration potential

H-Bond Donors 1 (NH₂)
Key for hinge-region binding in

kinases

H-Bond Acceptors 2 (N, S)
Interaction with active site

residues

Synthesis Protocol: The Hantzsch Thiazole Method
The most robust route for synthesizing 4-(3-Chlorophenyl)thiazol-2-amine is the Hantzsch

Thiazole Synthesis. This condensation reaction involves a reactive

-haloketone and a thioamide (thiourea).[2]

Mechanism of Action
Nucleophilic Attack: The sulfur atom of thiourea attacks the

-carbon of the haloketone.
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Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, closing the ring.

Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Step-by-Step Protocol
Reagents:

3'-Chloroacetophenone (Starting Material A)

Bromine (

) or N-Bromosuccinimide (NBS)

Thiourea (Starting Material B)[2][3]

Ethanol (Solvent)[2][3][4]

Sodium Acetate (Base)

Procedure:

Bromination: Dissolve 3'-chloroacetophenone (10 mmol) in glacial acetic acid. Add bromine

(10 mmol) dropwise at 0°C. Stir for 2 hours to generate 2-bromo-1-(3-chlorophenyl)ethan-1-

one.

Condensation: Dissolve the crude

-bromoketone in absolute ethanol (20 mL). Add thiourea (12 mmol).

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Work-up: Cool the reaction to room temperature. The hydrobromide salt of the product may

precipitate.

Neutralization: Filter the solid and suspend in water. Basify with aqueous ammonium

hydroxide (

) to pH 8–9 to liberate the free base.
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Purification: Recrystallize from ethanol/water to yield off-white crystals.

Synthesis Workflow Diagram

3'-Chloroacetophenone Bromination
(Br2/AcOH) α-Bromoketone

Hantzsch Condensation
(EtOH, Reflux)Thiourea

Thiazolium HBr Salt- H2O Neutralization
(NH4OH)

4-(3-Chlorophenyl)
thiazol-2-amine

Click to download full resolution via product page

Figure 1: Step-wise Hantzsch synthesis pathway for generating the target aminothiazole

scaffold.

Biological Activity & Therapeutic Targets[1][2][3][4][5][6]
[8][10][11][12]
The 2-aminothiazole moiety is a "privileged structure" capable of binding to multiple receptor

types via hydrogen bonding (amine group) and

-

stacking (aromatic rings).

A. Kinase Inhibition (Oncology)
The 2-amino group functions as a hinge binder in the ATP-binding pocket of protein kinases.

Target: Cyclin-dependent kinases (CDKs) and Aurora Kinases.

Mechanism: The scaffold mimics the adenine ring of ATP. The 3-chlorophenyl group

occupies the hydrophobic back-pocket (Gatekeeper region), where the meta-Cl substituent

can probe specific steric cavities that para-substituents cannot.

B. Antimicrobial & Antifungal[2][3][1][4][5][6][7][8]
Target: Bacterial DNA Gyrase or Dihydropteroate Synthase.
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Activity: Derivatives of 4-phenylthiazol-2-amine have shown MIC values < 10

g/mL against S. aureus (Gram-positive) and C. albicans (Fungal).[2]

SAR Insight: Electron-withdrawing groups (like Cl) on the phenyl ring enhance antimicrobial

potency by increasing the acidity of the NH protons or facilitating cell wall penetration.

C. Neuroprotection (Alzheimer's)
Target: Acetylcholinesterase (AChE).

Mechanism: Acts as a dual binding site inhibitor. The thiazole binds the peripheral anionic

site (PAS), while the phenyl ring interacts with the catalytic active site (CAS).

Mechanism of Action Diagram
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Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to biological targets.

Experimental Validation Protocols
To validate biological activity, the following standardized assays are recommended.

Protocol A: MTT Cell Viability Assay (Oncology)
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Purpose: Determine cytotoxicity (

) against cancer cell lines (e.g., HeLa, MCF-7).

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h.

Treatment: Add 4-(3-Chlorophenyl)thiazol-2-amine dissolved in DMSO at serial dilutions

(0.1

M – 100

M).

Incubation: Incubate for 48–72 hours at 37°C, 5%

.

Labeling: Add 20

L MTT reagent (5 mg/mL). Incubate for 4 hours.

Solubilization: Remove media, add DMSO (150

L) to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm. Calculate cell viability %.

Protocol B: Minimum Inhibitory Concentration (MIC) (Antimicrobial)
Purpose: Assess antibacterial potency.[2][6][7]

Inoculum: Prepare bacterial suspension (S. aureus) adjusted to 0.5 McFarland standard.

Dilution: Prepare 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB).

Assay: Add 100

L of compound solution and 100

L of bacterial suspension to 96-well plates.
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Control: Include DMSO solvent control and standard antibiotic (e.g., Ciprofloxacin).

Incubation: 37°C for 24 hours.

Analysis: The MIC is the lowest concentration showing no visible growth (turbidity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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